4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile

Medicinal Chemistry Chemical Biology Scaffold Diversity

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile (CAS 1436221-85-0, MF: C13H18N2O2, MW: 234.299 g/mol) is a complex organic molecule belonging to the morpholine-3-carbonitrile family. It features a morpholine ring core substituted at the 4-position with a cyclohexenylacetyl group and at the 3-position with a nitrile group, creating a stereochemically dense scaffold (4 chiral centers).

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 1436221-85-0
Cat. No. B2892735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile
CAS1436221-85-0
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESC1CCC(=CC1)CC(=O)N2CCOCC2C#N
InChIInChI=1S/C13H18N2O2/c14-9-12-10-17-7-6-15(12)13(16)8-11-4-2-1-3-5-11/h4,12H,1-3,5-8,10H2
InChIKeyQQWCRFWKSSONPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile (CAS 1436221-85-0): A Morpholine-Carbonitrile Scaffold for Specialized Research Applications


4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile (CAS 1436221-85-0, MF: C13H18N2O2, MW: 234.299 g/mol) is a complex organic molecule belonging to the morpholine-3-carbonitrile family . It features a morpholine ring core substituted at the 4-position with a cyclohexenylacetyl group and at the 3-position with a nitrile group, creating a stereochemically dense scaffold (4 chiral centers) [1]. This compound is primarily cited in patent literature, specifically CA2706076A1 which discusses novel cyclic hydrocarbon compounds and their derivatives, indicating its relevance as a specialized research intermediate rather than an off-the-shelf biological probe [2]. Key computed physicochemical properties include a LogP of approximately 3.23, 3 H-bond acceptors, 2 H-bond donors, and 4 rotatable bonds, positioning it within drug-like chemical space [1].

Why 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile Cannot Be Interchanged with Simpler Morpholine-3-Carbonitrile Analogs


The scientific and procurement rationale for selecting 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile over simpler analogs such as 4-Acetyl-morpholine-3-carbonitrile (CAS 77873-74-6) or the unsubstituted morpholine-3-carbonitrile (CAS 97039-63-9) rests on two critical structural differentiators: (1) the cyclohexenyl ring introduces significantly greater steric bulk and conformational constraint, and (2) the olefin within the cyclohexenyl ring provides a distinct site for chemical diversification (e.g., epoxidation, dihydroxylation, or cross-coupling) that is absent in fully saturated or minimally substituted analogs [1]. Generic substitution therefore fails because the core scaffold's spatial and electronic properties—and consequently its binding interactions or synthetic utility—are fundamentally altered by the cyclohexenylacetyl appendage. The compound's 4 chiral centers further mean that stereochemical outcomes in any downstream synthesis or biological assay are intrinsically tied to this specific structure and cannot be replicated by achiral or less substituted congeners .

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile: Quantitative Evidence for Differentiated Selection


Scaffold Complexity and Stereochemistry: A Measured Advantage Over the Simplest Analog

Compared to the simplest commercially available analog, Morpholine-3-carbonitrile (CAS 97039-63-9), 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile possesses a significantly more complex three-dimensional structure. This is quantifiable by the number of chiral centers, which increases the scaffold's topological complexity and potential for target-specific interactions [1]. The target compound contains 4 chiral centers and 5 rings, whereas Morpholine-3-carbonitrile has zero chiral centers and a single ring. This difference results in a 4-fold increase in chiral center count, offering a vastly expanded opportunity for stereospecific binding or reaction outcomes [1][2].

Medicinal Chemistry Chemical Biology Scaffold Diversity

Case Study: Leveraging Cyclohexenyl Reactivity for Antimicrobial Activity in a Structurally Analogous Chemotype

While specific MIC data for 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile are not publicly available, a closely related morpholine-3-carbonitrile derivative, 4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile, has demonstrated promising antimicrobial properties in preliminary tests against certain bacterial strains . This establishes proof-of-concept that the 4-acyl-morpholine-3-carbonitrile chemotype can be a valid starting point for antimicrobial discovery. The target compound's cyclohexenylacetyl group offers distinct chemical reactivity (the olefin) compared to the comparator's cyclopropane ring, which could lead to a differentiated Mode of Action or spectrum of activity .

Antimicrobial Research Structure-Activity Relationship Drug Discovery

Patent-Documented Utility as a Specialized Research Intermediate for Cyclic Hydrocarbon Derivative Synthesis

The compound is specifically referenced in patent CA2706076A1, which describes novel cyclic hydrocarbon compounds and their derivatives [1]. This is a different patent landscape than that of simpler morpholine-3-carbonitrile analogs, which are more commonly cited as intermediates for HIV integrase inhibitors (e.g., 3-Morpholinecarbonitrile used in the synthesis of N-methyl pyrimidone derivatives for HIV integrase inhibition) . The divergent patent applications indicate that the target compound and simpler analogs are intended for chemically and biologically distinct research programs.

Organic Synthesis Patent Chemistry Drug Discovery

Physicochemical Differentiation: LogP and Rotatable Bond Count Versus Unsubstituted Morpholine-3-Carbonitrile

The target compound's computed LogP of approximately 3.23 represents a >4 unit increase in lipophilicity compared to morpholine-3-carbonitrile (LogP ≈ -0.8) [1][2]. This dramatic difference means that for any assay or application where membrane permeability or hydrophobic binding is critical, the two compounds are functionally non-equivalent. Furthermore, the target compound has 4 rotatable bonds compared to 0 for morpholine-3-carbonitrile, indicating dramatically different conformational behavior in solution or when bound to a target [1][2].

Drug Design Pharmacokinetics Medicinal Chemistry

Validated Research and Industrial Applications for 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile (CAS 1436221-85-0)


Scaffold for Stereospecific Drug Discovery Programs Targeting Cyclic Hydrocarbon Binding Pockets

Given its 4 chiral centers and a LogP of ~3.23, this compound is ideal as a starting scaffold for fragment-based or structure-based drug discovery programs targeting hydrophobic binding pockets, such as those found in certain GPCRs or nuclear receptors. Its complexity and stereochemistry offer a higher chance of discovering selective lead compounds compared to flat, achiral analogs, directly leveraging the structural differentiation quantified in Section 3 .

Key Intermediate for Synthesizing Novel Cyclic Hydrocarbon Derivatives Per Patent CA2706076A1

As specifically cited in patent CA2706076A1, the compound serves as a critical intermediate for synthesizing novel cyclic hydrocarbon compounds and their derivatives. This makes it a required procurement for any research group or industrial partner aiming to explore or expand upon the intellectual property space of cyclic hydrocarbon derivatives, a niche that simpler morpholine-3-carbonitriles cannot fill .

Chemical Biology Probe for Investigating Olefin-Dependent Biological Interactions

The unique cyclohexenyl group provides a specific chemical handle (the olefin) that can be exploited for photoaffinity labeling, bioorthogonal conjugation, or as a site for metabolic oxidation studies. This reactivity is absent in saturated analogs like 4-(cyclohexylacetyl)morpholine, making the target compound a privileged tool for chemical biology experiments designed to map non-covalent or covalent interactions dependent on unsaturation .

Starting Point for Structure-Activity Relationship (SAR) Exploration of 4-Acyl-Morpholine-3-Carbonitriles

Based on the class-level evidence of antimicrobial potential in closely related 4-acyl-morpholine-3-carbonitrile derivatives, the target compound is a valuable starting point for systematic SAR studies. Its distinct cyclohexenylacetyl substituent allows researchers to probe the effect of olefinic character, ring size, and steric bulk on antimicrobial activity, thereby generating novel intellectual property and differentiated biological profiles .

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